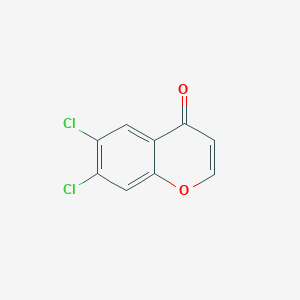![molecular formula C6H2Cl2N4O B11889766 4,6-Dichloro-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde](/img/structure/B11889766.png)
4,6-Dichloro-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde is a heterocyclic organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, a pyrazolo[3,4-D]pyrimidine core, and an aldehyde group at position 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,6-dichloropyrimidine with hydrazine to form the pyrazolo[3,4-D]pyrimidine core, followed by formylation to introduce the aldehyde group at position 3 .
Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis, with optimizations for yield and purity. These methods often involve the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dichloro-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Compounds with various functional groups replacing the chlorine atoms.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde primarily involves the inhibition of cyclin-dependent kinases (CDKs). CDKs are enzymes that play a critical role in cell cycle progression. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include the ATP-binding sites of CDKs, where the compound forms hydrogen bonds and other interactions to block enzyme activity .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-1H-pyrazolo[3,4-D]pyrimidine: Shares a similar core structure but with only one chlorine atom.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Another heterocyclic compound with a different arrangement of nitrogen atoms and rings.
Uniqueness: 4,6-Dichloro-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde is unique due to the presence of two chlorine atoms and an aldehyde group, which confer distinct chemical reactivity and biological activity. Its ability to inhibit CDKs with high potency makes it a valuable compound in anticancer research .
Eigenschaften
Molekularformel |
C6H2Cl2N4O |
|---|---|
Molekulargewicht |
217.01 g/mol |
IUPAC-Name |
4,6-dichloro-2H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C6H2Cl2N4O/c7-4-3-2(1-13)11-12-5(3)10-6(8)9-4/h1H,(H,9,10,11,12) |
InChI-Schlüssel |
MRLQQIVPWLJATN-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)C1=C2C(=NN1)N=C(N=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B11889702.png)




![1-(Spiro[benzo[d][1,3]dioxole-2,1'-cyclopentan]-5-yl)ethanone](/img/structure/B11889727.png)





![8-[2-(Propan-2-ylidene)hydrazinyl]naphthalen-1-amine](/img/structure/B11889787.png)

